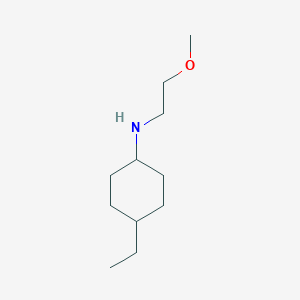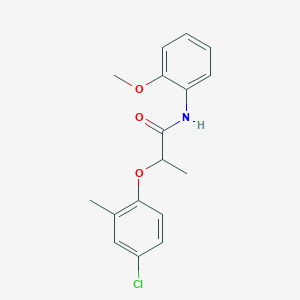
(4-ethylcyclohexyl)(2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylcyclohexyl)(2-methoxyethyl)amine, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function and memory. It is a derivative of DMAE (dimethylaminoethanol) and is known to have several beneficial effects on the brain.
Mecanismo De Acción
The exact mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning. (4-ethylcyclohexyl)(2-methoxyethyl)aminee is also thought to increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has several biochemical and physiological effects on the brain. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. It also increases blood flow to the brain, which can improve cognitive function. (4-ethylcyclohexyl)(2-methoxyethyl)aminee has also been shown to have antioxidant properties, which can protect the brain from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using (4-ethylcyclohexyl)(2-methoxyethyl)aminee in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (4-ethylcyclohexyl)(2-methoxyethyl)aminee. One area of research is the potential use of (4-ethylcyclohexyl)(2-methoxyethyl)aminee in the treatment of Alzheimer's disease and other forms of dementia. Another area of research is the development of new and more potent derivatives of (4-ethylcyclohexyl)(2-methoxyethyl)aminee that can improve cognitive function even further. Additionally, more research is needed to fully understand the mechanism of action of (4-ethylcyclohexyl)(2-methoxyethyl)aminee and its effects on the brain.
Métodos De Síntesis
(4-ethylcyclohexyl)(2-methoxyethyl)aminee is synthesized by the reaction of DMAE with p-chlorobenzoic acid and 4-ethylcyclohexanone. The resulting compound is then reacted with 2-methoxyethylamine to form (4-ethylcyclohexyl)(2-methoxyethyl)aminee. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(4-ethylcyclohexyl)(2-methoxyethyl)aminee has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and mental performance in both humans and animals. It has also been studied for its potential use in the treatment of Alzheimer's disease and other forms of dementia.
Propiedades
IUPAC Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-8-9-13-2/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQSHBIXUJMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)